Lumazine
Overview
Description
Lumazine, a nitrogen-containing heterocycle, is a significant bio-precursor in living cells. It was first isolated from the European red wood ant, Formica polyctena, in 1967. This compound is found in various natural products exhibiting intriguing bioactivities, including bactericidal activity and inhibition of specific enzymes .
Mechanism of Action
Target of Action
Lumazine primarily targets This compound synthase (RibH) , a vital enzyme in the riboflavin biosynthetic pathway . This enzyme plays a crucial role in the synthesis of riboflavin, an essential nutrient, in various organisms including plants, microorganisms, and numerous human pathogens .
Mode of Action
This compound interacts with its target, this compound synthase, by binding to the enzyme’s active site . This interaction inhibits the normal function of the enzyme, thereby affecting the riboflavin biosynthetic pathway . The compounds derived from this compound exhibit potent antimycobacterial activity, reducing the intracellular burden of Mycobacterium tuberculosis during macrophage infection .
Biochemical Pathways
This compound affects the riboflavin biosynthetic pathway . This pathway starts from guanosine triphosphate (GTP), producing a uracil derivative in four steps. This compound synthase then catalyzes the condensation with 3,4-dihydroxy-2-butanone 4-phosphate, yielding modified this compound . This this compound motif undergoes a two-molecule dismutation reaction catalyzed by riboflavin synthase to produce riboflavin, which can then be further transformed into flavin adenine dinucleotide (FAD), an enzymatic cofactor, allowing catalysis of various metabolic redox reactions .
Pharmacokinetics
It is known that these compounds exhibit favorable adme (absorption, distribution, metabolism, and excretion) and toxicity profiles . They demonstrate binding affinity towards purified this compound synthase enzyme in vitro .
Result of Action
The action of this compound and its derivatives results in reduced production of flavin adenine dinucleotide (FAD), the ultimate end product of the riboflavin biosynthetic pathway . This suggests that these drugs act on riboflavin biosynthesis . This compound-derived peptides have also been found to boost the sensitivity of human bone marrow mesenchymal stem cells to insulin .
Biochemical Analysis
Biochemical Properties
Lumazine is involved in several biochemical reactions. It interacts with enzymes such as this compound synthase and riboflavin synthase. This compound synthase catalyzes the condensation of 3,4-dihydroxy-2-butanone 4-phosphate with a uracil derivative to form this compound . This this compound then undergoes a dismutation reaction catalyzed by riboflavin synthase to produce riboflavin . Additionally, this compound-derived peptides have been found to bind double-stranded DNA oligomers, likely via intercalation by the this compound scaffold .
Cellular Effects
This compound influences various cellular processes. It has been found to boost the sensitivity of human bone marrow mesenchymal stem cells to insulin . This compound also exhibits bactericidal activity against Methanobacterium thermoautotrophicum and acts as a selective suppressor of methanogen . These effects suggest that this compound plays a role in cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For example, this compound-derived peptides can bind to double-stranded DNA oligomers . This compound also acts as a competitive inhibitor of xanthine oxidase . These interactions highlight the compound’s ability to modulate enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Long-term studies have shown that this compound can influence cellular function over extended periods . For instance, this compound-derived peptides have been observed to enhance insulin sensitivity in human bone marrow mesenchymal stem cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For example, this compound-derived peptides have been found to boost insulin sensitivity at specific dosages . High doses may lead to toxic effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in the riboflavin biosynthesis pathway. It interacts with enzymes such as this compound synthase and riboflavin synthase . These interactions are crucial for the production of riboflavin, an essential nutrient that plays a role in various metabolic redox reactions . This compound’s involvement in this pathway underscores its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence this compound’s localization and accumulation . Understanding these transport mechanisms is essential for optimizing this compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles . These localization mechanisms are crucial for this compound’s role in cellular processes and its overall bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lumazine can be synthesized through a versatile and straightforward total synthesis method. One approach involves the condensation of guanosine triphosphate (GTP) with 3,4-dihydroxy-2-butanone 4-phosphate, catalyzed by this compound synthase, to yield modified this compound. This this compound motif undergoes a two-molecule dismutation reaction catalyzed by riboflavin synthase to produce riboflavin .
Industrial Production Methods: Industrial production of this compound often involves recombinant techniques. This compound synthase, the enzyme responsible for its synthesis, can be produced recombinantly in a high-yield and cost-effective manner. This advancement has allowed detailed characterization and modification of this compound synthase to yield useful nanocompartments .
Chemical Reactions Analysis
Types of Reactions: Lumazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-derived peptides.
Reduction: Reduction reactions can modify the this compound scaffold.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products:
Oxidation: this compound-derived peptides with modified bioactivities.
Reduction: Reduced this compound derivatives with altered chemical properties.
Substitution: Substituted this compound compounds with diverse functional groups.
Scientific Research Applications
Lumazine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Plays a role in riboflavin biosynthesis in plants and microorganisms.
Medicine: Exhibits bactericidal activity and inhibition of specific enzymes, making it a potential therapeutic agent.
Industry: Used in the development of advanced biomaterials, drug delivery systems, and modular building blocks for nanotechnology
Comparison with Similar Compounds
Riboflavin: A direct product of lumazine dismutation, essential for metabolic reactions.
6-Hydroxythis compound: A strong competitive inhibitor of xanthine oxidase.
Asteropterin: Inhibits cathepsin B, a cancer biomarker.
Uniqueness of this compound: this compound’s unique structural properties and its role as a precursor in riboflavin biosynthesis distinguish it from other similar compounds. Its ability to form this compound-derived peptides with diverse bioactivities further highlights its uniqueness .
Properties
IUPAC Name |
1H-pteridine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEUUXMDVNYCAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060068 | |
Record name | Lumazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-21-8 | |
Record name | Lumazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lumazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lumazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H,3H)-Pteridinedione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lumazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pteridine-2,4-diol monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260MF9U4WC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of lumazine protein in bacterial bioluminescence?
A1: this compound protein acts as an electronic excited state transducer in the bioluminescence of Photobacterium species. [] It binds to 6,7-dimethyl-8-(D-ribityl)this compound, which serves as the fluorophore and causes a blue shift in the bioluminescence spectra. [, ]
Q2: How does this compound protein interact with bacterial luciferase?
A2: this compound protein forms a protein-protein complex with bacterial luciferase, enabling energy transfer from a luciferase-bound flavin intermediate to the this compound ligand. [, ] This interaction is particularly strong with Photobacterium leiognathi luciferase. []
Q3: What is the significance of this compound's stereospecificity for binding to this compound protein?
A3: Only this compound derivatives with specific stereoconfigurations at the 2' and 4' positions, identical to the natural ligand 6,7-dimethyl-8-(1'-D-ribityl)this compound, show strong binding affinity to this compound protein. [] This stereospecificity suggests a rigid binding interaction and might be crucial for the protein's function.
Q4: What is the molecular formula and weight of this compound?
A4: this compound (2,4-(1H,3H)pteridinedione) has a molecular formula of C6H4N4O2 and a molecular weight of 164.12 g/mol. []
Q5: How do different ionic forms of this compound affect its fluorescence properties?
A5: this compound exhibits pH-dependent fluorescence due to the presence of different ionic species: dianion (λmax = 483 nm), monoanion (λmax = 467 nm), neutral (λmax = 380 nm), and monocation (λmax = 505 nm). []
Q6: What is unique about the fluorescence of neutral this compound and 3-methyl-lumazine?
A6: Neutral this compound and 3-methyl-lumazine display an additional fluorescence emission at 481 nm with a large Stokes shift (10,000 cm-1), attributed to an N(8)-H-phototautomer formed by excited-state proton transfer. []
Q7: What spectroscopic techniques have been used to characterize this compound and its interactions?
A7: Various spectroscopic techniques, including UV-Vis absorption, fluorescence, fluorescence anisotropy decay, NMR (13C and 15N), FTIR, and Raman spectroscopy, have been employed to study this compound, its derivatives, and their interactions with proteins. [, , , , , , , , , ]
Q8: How does pH affect the fluorescence of this compound?
A8: The fluorescence properties of this compound are strongly pH-dependent, suggesting its potential use as a pH indicator. []
Q9: How does the solvent environment affect the vibrational properties of this compound?
A9: FTIR studies reveal that solvent changes, particularly from nonpolar to polar environments, can significantly alter the vibrational modes of this compound, specifically the coupling between N-H bending and C=O stretching vibrations. []
Q10: What is the role of this compound synthase in riboflavin biosynthesis?
A10: this compound synthase catalyzes the penultimate step in riboflavin biosynthesis, forming 6,7-dimethyl-8-ribitylthis compound from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. [, , ]
Q11: How does the quaternary structure of this compound synthase affect its activity?
A11: this compound synthase exists in different quaternary structures (icosahedral, pentameric, etc.). In Bacillus subtilis, the icosahedral form participates in a complex with riboflavin synthase, potentially facilitating substrate channeling and enhancing riboflavin production. [, ]
Q12: What is the proposed mechanism of action of this compound synthase?
A12: While the exact mechanism is still under investigation, studies suggest that this compound synthase's catalytic cycle involves a pentacyclic intermediate formed from two substrate molecules. [, ] This intermediate is then converted to riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.
Q13: What are some potential applications of this compound synthase inhibitors?
A13: Given its essential role in riboflavin biosynthesis, this compound synthase is an attractive target for developing antibacterial drugs. Inhibitors of this enzyme are less likely to interfere with mammalian metabolism. [, , , ]
Q14: How have computational methods contributed to understanding this compound and related enzymes?
A14: Computational techniques like molecular modeling and ab initio calculations have been used to study this compound's vibrational frequencies, solvation effects, and potential binding modes within the active sites of enzymes like this compound synthase and riboflavin synthase. [, , , , ] These studies provide valuable insights into structure-activity relationships and guide the design of new inhibitors.
Q15: How does the chemical structure of this compound derivatives impact their binding affinity to this compound protein?
A15: Studies with various 6,7-dimethylthis compound derivatives revealed that the stereochemistry of the substituent at the 8-position is crucial for binding to this compound protein. [] Only derivatives with specific configurations at the 2' and 4' positions comparable to the natural ligand exhibited strong binding.
Q16: How do structural modifications of this compound affect its interaction with this compound synthase?
A16: Modifying the ribitylamino N-H moiety of the this compound synthase substrate drastically affects its interaction with the enzyme. Replacing it with CH2 completely abolishes binding, highlighting the importance of this moiety for substrate recognition. [] In contrast, replacing it with N-CH3 yields an inhibitor of both this compound synthase and riboflavin synthase. []
Q17: How does the length of the linker chain in bis(6,7-dimethyl-8-D-ribitylthis compound) analogues influence their inhibitory potency against riboflavin synthase?
A17: The inhibitory activity of bis(6,7-dimethyl-8-D-ribitylthis compound) analogues against riboflavin synthase is highly dependent on the length of the linker chain connecting the two this compound moieties. The analogue with a four-carbon linker exhibits significantly higher potency compared to those with three- or five-carbon linkers, suggesting a specific distance requirement for optimal interaction with the enzyme's donor and acceptor sites. []
Q18: What is known about the stability of this compound and its derivatives?
A18: While specific stability data for this compound is limited in the provided abstracts, studies highlight the influence of factors like pH, solvent, and light exposure on the stability of pteridines, the broader class to which this compound belongs. [] Further research is needed to comprehensively assess the stability of this compound under various conditions.
A18: The provided research primarily delves into the fundamental biochemical and biophysical properties of this compound and related proteins. Detailed information concerning aspects like PK/PD, efficacy, resistance, toxicology, drug delivery, biomarkers, analytical method validation, environmental impact, and others is not extensively discussed.
Q19: What are some key milestones in the research on this compound and related proteins?
A19: Key milestones include:
- Discovery and characterization of this compound protein: Isolation and characterization of this compound protein from bioluminescent bacteria and elucidation of its role in bioluminescence. []
- Structural determination of this compound synthase: Solving the crystal structure of this compound synthase from various organisms, revealing its diverse quaternary structures and providing insights into its catalytic mechanism. [, , ]
- Development of this compound synthase inhibitors: Design and synthesis of various inhibitors targeting this compound synthase, opening avenues for developing new antibacterial agents. [, , ]
Q20: How does the research on this compound bridge different scientific disciplines?
A20: this compound research integrates various fields, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.